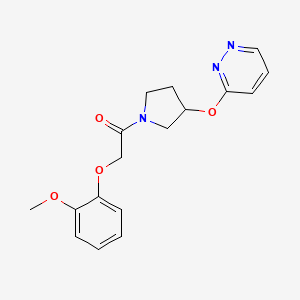

2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Description

This compound features a methoxyphenoxy group attached to an ethanone core, which is further linked to a pyrrolidine ring substituted with a pyridazin-3-yloxy moiety. Its molecular formula is C₁₈H₂₀N₂O₄, with a calculated molecular weight of 328.36 g/mol.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-22-14-5-2-3-6-15(14)23-12-17(21)20-10-8-13(11-20)24-16-7-4-9-18-19-16/h2-7,9,13H,8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJIAENTWMWWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which incorporates a methoxyphenoxy group and a pyridazinyl moiety linked to a pyrrolidine ring. This unique arrangement suggests potential interactions with various biological targets.

Pharmacological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Neuroprotective Effects :

- The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. For instance, it has shown potential in mitigating damage in models induced by neurotoxins such as MPTP and 6-OHDA, which are commonly used to study Parkinson's disease.

-

Antitumor Activity :

- Preliminary data indicate that derivatives of this compound may exhibit antitumor effects. Research has demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), suggesting a possible mechanism involving apoptosis induction.

-

Anti-inflammatory Properties :

- The compound's structure suggests it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation.

The biological activity of This compound is likely mediated through multiple mechanisms:

- Dopamine Receptor Modulation :

- Similar compounds have been shown to act on dopamine receptors, particularly the D3 subtype, which is implicated in neuroprotection and mood regulation.

- Inhibition of Key Enzymes :

- The compound may inhibit enzymes involved in tumor progression or inflammatory responses, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant neuroprotective effects in MPTP-induced models with a reduction in neurodegeneration markers. |

| Study 2 | Showed cytotoxic effects against MCF-7 cells with IC50 values indicating potent activity compared to standard chemotherapeutics. |

| Study 3 | Reported anti-inflammatory activity through the downregulation of TNF-alpha and IL-6 in vitro. |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives:

Key Findings from Comparative Studies

- Alkaline Stability: The target compound’s ethanone group likely confers greater stability compared to alcoholic analogs (e.g., 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol), which undergo rapid β-O-4 bond cleavage under alkaline conditions .

- Solubility : Hydroxyl or hydroxymethyl substitutions on pyrrolidine (e.g., in and ) improve aqueous solubility but may reduce membrane permeability compared to the target compound’s pyridazine group .

- Enzyme Inhibition: Pyrrolidine-ethanone derivatives (e.g., ’s trifluoromethyl analog) show activity as CoA inhibitors, suggesting the target compound’s pyridazine substituent could modulate selectivity or potency .

- Synthetic Accessibility: Synthesis routes for similar ethanones (e.g., acylation of azinyl-pyrrolidines in ) highlight challenges in achieving high yields due to steric hindrance from bulky substituents .

Pharmacological and Chemical Implications

- Metabolic Stability : The absence of hydrolytically labile groups (e.g., esters in ’s dimethoxyphenyl analog) suggests improved metabolic stability for the target compound .

- Structure-Activity Relationship (SAR): The methoxyphenoxy group appears critical for initial binding, while the pyrrolidine-pyridazine moiety fine-tunes target affinity, as seen in related enzyme inhibitors .

Q & A

Q. Table 1: Common Solvents for Synthesis

| Solvent | Role | Example Use Case |

|---|---|---|

| DMSO | Polar aprotic medium | Coupling reactions |

| THF | Ether bond formation | Nucleophilic substitution |

| Ethyl acetate | Purification | Column chromatography |

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies methoxy, pyridazine, and pyrrolidine protons. Aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons at ~200 ppm are diagnostic .

- 2D NMR (COSY, HSQC) resolves overlapping signals from the pyrrolidine and pyridazine rings.

- IR Spectroscopy:

- X-ray Crystallography:

Advanced: How does the pyridazine ring influence electronic properties and reactivity?

Answer:

The pyridazine moiety (electron-deficient N-heterocycle) enhances electrophilicity at the ethanone carbonyl group, facilitating nucleophilic attacks. Comparative studies on lignin model compounds (e.g., β-O-4 ethers) show electron-withdrawing groups accelerate cleavage under alkaline conditions by stabilizing transition states . Key analyses include:

- DFT Calculations: Compare charge distribution in pyridazine vs. pyridine analogs.

- Kinetic Studies: Monitor reaction rates in KOtBu/tBuOH systems to quantify substituent effects.

- UV-Vis Spectroscopy: Assess electronic transitions influenced by the heterocycle .

Q. Table 2: Substituent Effects on Reaction Rates

| Substituent | Relative Cleavage Rate (KOtBu/tBuOH) |

|---|---|

| Pyridazine (electron-deficient) | 3.2× faster than methoxy groups |

| Pyrrolidine (electron-rich) | 1.5× slower |

Advanced: How to design experiments to study β-O-4 bond cleavage under varying pH?

Methodology:

Condition Screening:

- Test alkaline (pH 10–14, KOtBu) and acidic (pH 1–6, HCl) conditions.

- Monitor degradation via HPLC or GC-MS at 30–80°C .

Product Analysis:

Mechanistic Probes:

- Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace oxygen incorporation in products.

- Compare activation energies via Arrhenius plots under different pH.

Key Variables:

- Temperature, base concentration, solvent polarity.

- Control experiments with structural analogs (e.g., replacing pyridazine with pyridine).

Advanced: How to resolve contradictions in reactivity data for structurally similar compounds?

Approach:

- Systematic Substituent Variation: Synthesize analogs with methoxy, hydroxy, or halogen groups to isolate electronic vs. steric effects.

- Cross-Validation: Compare results across multiple techniques (e.g., NMR kinetics vs. computational modeling).

- Meta-Analysis: Reconcile discrepancies using literature data on lignin model compounds, where β-O-4 cleavage rates vary by >10× depending on substituents .

Example Workflow:

Perform kinetic studies under identical conditions for all analogs.

Use multivariate regression to correlate substituent parameters (Hammett σ) with reaction rates.

Safety: What precautions are required for handling this compound?

Guidelines:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Hazard Classification (GHS):

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation .

Advanced: How to optimize synthetic yield through reaction parameter adjustments?

Strategies:

- Solvent Optimization: Test DMF vs. acetonitrile for coupling efficiency.

- Catalyst Screening: Evaluate bases (KOtBu, NaH) and transition-metal catalysts (e.g., Pd for cross-couplings).

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hrs vs. 24 hrs conventionally).

Q. Table 3: Yield Optimization Parameters

| Parameter | Baseline | Optimized |

|---|---|---|

| Solvent | Toluene | DMF |

| Catalyst | KOtBu | KOtBu + Pd(OAc)₂ |

| Reaction Time | 24 hrs | 4 hrs (microwave) |

| Yield | 45% | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.